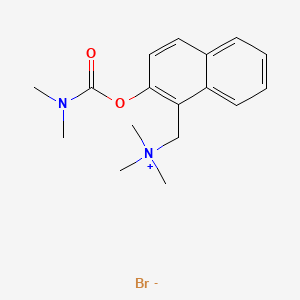
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide is a complex organic compound with the molecular formula C₄₅H₄₀N₂O₂S. It is primarily used as a dopant in organic light-emitting diodes (OLEDs) and other electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide typically involves multi-step organic reactions. The starting materials often include acridine derivatives and thioxanthene. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and may require solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide involves its interaction with molecular targets in electronic devices. In OLEDs, it acts as a dopant, facilitating the transfer of electrons and enhancing the emission of light. The molecular pathways involved include the excitation and relaxation of electrons, leading to the emission of photons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene: Similar structure but without the dioxide group.
9,9-Dimethylthioxanthene: Lacks the acridine groups.
Acridine derivatives: Various compounds with similar acridine structures but different functional groups.
Uniqueness
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide is unique due to its specific combination of acridine and thioxanthene structures, along with the dioxide group. This unique structure imparts specific electronic and optical properties, making it particularly valuable in OLED applications .
Eigenschaften
Molekularformel |
C45H40N2O2S |
|---|---|
Molekulargewicht |
672.9 g/mol |
IUPAC-Name |
2,7-bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide |
InChI |
InChI=1S/C45H40N2O2S/c1-43(2)31-15-7-11-19-37(31)46(38-20-12-8-16-32(38)43)29-23-25-41-35(27-29)45(5,6)36-28-30(24-26-42(36)50(41,48)49)47-39-21-13-9-17-33(39)44(3,4)34-18-10-14-22-40(34)47/h7-28H,1-6H3 |
InChI-Schlüssel |
LHXPRWNANIIZKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)S(=O)(=O)C6=C(C5(C)C)C=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


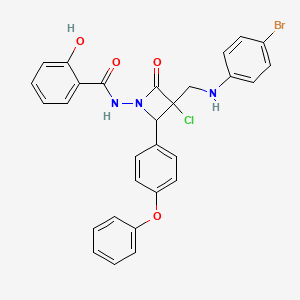
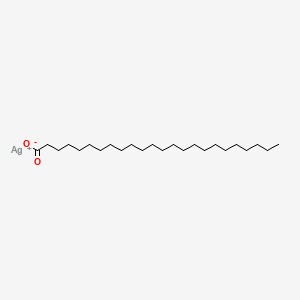
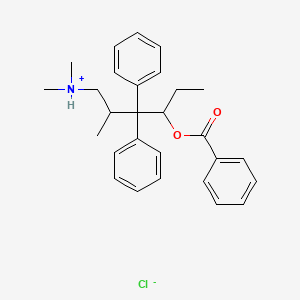
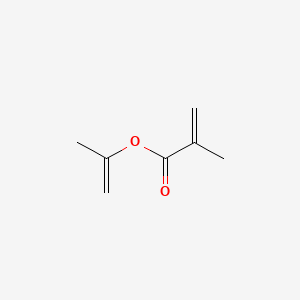
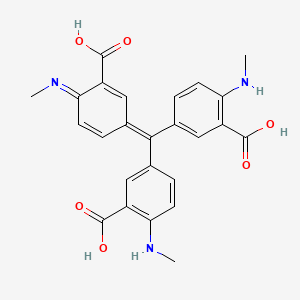
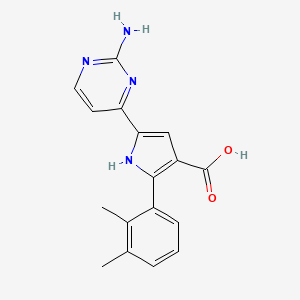
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
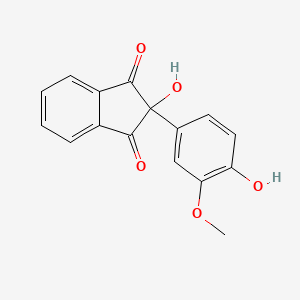
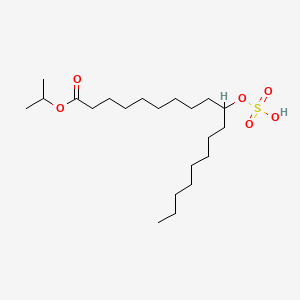
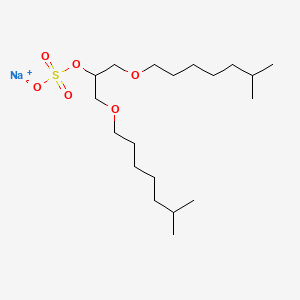
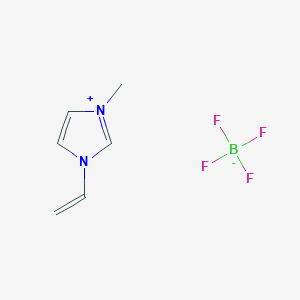

![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)
